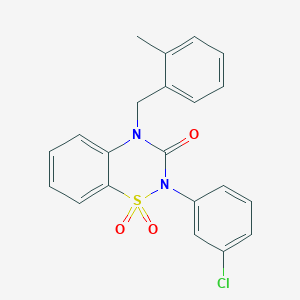

2-(3-chlorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

The compound 2-(3-chlorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the benzothiadiazinone class of heterocyclic molecules, characterized by a 1,2,4-benzothiadiazine-3(4H)-one 1,1-dioxide core. This structure features a sulfur and nitrogen-containing fused aromatic ring system, with a sulfone group (SO₂) at positions 1 and 1. The compound is substituted at positions 2 and 4 with a 3-chlorophenyl group and a 2-methylbenzyl moiety, respectively.

Benzothiadiazinones are pharmacologically significant, with reported activities including anti-inflammatory, analgesic, antibacterial, and receptor antagonism . The 1,1-dioxide moiety and substituent patterns are critical for modulating electronic properties, solubility, and target interactions.

Properties

IUPAC Name |

2-(3-chlorophenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3S/c1-15-7-2-3-8-16(15)14-23-19-11-4-5-12-20(19)28(26,27)24(21(23)25)18-10-6-9-17(22)13-18/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYVWPBDJRBGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-chlorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , often referred to as a benzothiadiazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 404.9 g/mol . The structure features a benzothiadiazine core which is known for its pharmacological relevance.

| Property | Value |

|---|---|

| Molecular Formula | C20H21ClN2O3S |

| Molecular Weight | 404.9 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Biological Activity

Research indicates that benzothiadiazine derivatives exhibit a range of biological activities, including:

- Antihypertensive Activity : Compounds in this class have been shown to act as diuretics and antihypertensives. The mechanism typically involves inhibition of sodium reabsorption in the kidneys, leading to increased urine output and decreased blood pressure .

- Anticancer Properties : Some studies suggest that benzothiadiazines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial effects against various bacterial strains, although further research is needed to elucidate the mechanisms involved .

Case Studies

- Hypertensive Rat Model : In a study involving hypertensive rats treated with the compound, significant reductions in systolic blood pressure were observed compared to control groups. The renal function tests indicated improved diuretic activity without significant electrolyte imbalance .

- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. Flow cytometry analysis showed an increase in cells at the sub-G1 phase of the cell cycle, indicating apoptosis .

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in hypertension and cancer progression.

- Receptor Modulation : It may interact with various receptors involved in blood pressure regulation and cellular growth signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Benzyl vs. Acyl Substitutions : The 2-methylbenzyl group at C4 (target) introduces steric bulk, which could reduce metabolic degradation compared to smaller substituents like hydroxy () or ketone groups ().

- Methoxy vs.

Physicochemical and Structural Properties

Table 2: Physicochemical Comparison

Structural Insights :

- The benzothiadiazinone core in the target compound likely adopts a half-chair conformation, as observed in , optimizing intramolecular hydrogen bonds (e.g., O–H⋯O) and crystal packing stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.